4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
51543-31-8
VCID:
VC21078877
InChI:
InChI=1S/C11H13N3O3S/c1-8-7-11(13-17-8)14(2)18(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3
SMILES:
CC1=CC(=NO1)N(C)S(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula:
C11H13N3O3S
Molecular Weight:
267.31 g/mol
4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
CAS No.: 51543-31-8
Cat. No.: VC21078877
Molecular Formula: C11H13N3O3S
Molecular Weight: 267.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51543-31-8 |
|---|---|
| Molecular Formula | C11H13N3O3S |
| Molecular Weight | 267.31 g/mol |
| IUPAC Name | 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C11H13N3O3S/c1-8-7-11(13-17-8)14(2)18(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3 |
| Standard InChI Key | JRNFDAGFYMJPGU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)N(C)S(=O)(=O)C2=CC=C(C=C2)N |
| Canonical SMILES | CC1=CC(=NO1)N(C)S(=O)(=O)C2=CC=C(C=C2)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator